Isoform-Specific Knockdown Selectivity: AKT2 vs. AKT1 and AKT3 Protein Levels
Rigorously validated isoform selectivity is a critical requirement for AKT2-specific siRNA reagents. Pre-designed AKT2 siRNA sets, such as the Silencer Select series, are engineered and tested to ensure potent knockdown of AKT2 without affecting AKT1 or AKT3 expression . This is in contrast to non-specific siRNA pools or broad-spectrum kinase inhibitors. A direct head-to-head comparison using isoform-specific siRNA pools demonstrated that only siAKT2 selectively reduced N-myc expression, a downstream target uniquely regulated by AKT2 in neuroblastoma cells, while siAKT1 and siAKT3 had no effect [1].
| Evidence Dimension | Selective protein knockdown and downstream effector modulation |
|---|---|
| Target Compound Data | AKT2 siRNA (pool) selectively decreased N-myc protein expression. |
| Comparator Or Baseline | AKT1 siRNA pool and AKT3 siRNA pool (each at 5 nM) did not decrease N-myc expression. |
| Quantified Difference | Only AKT2 siRNA, not AKT1 or AKT3 siRNA, modulated N-myc levels, demonstrating functional isoform selectivity. |
| Conditions | BE(2)-C neuroblastoma cells, siRNA transfection (48h), IGF-1 stimulation, Western blot analysis [1]. |
Why This Matters
This confirms that the AKT2 siRNA set achieves isoform-specific functional knockdown, essential for attributing downstream phenotypic changes directly to AKT2 without confounding effects from AKT1 or AKT3.
- [1] Qiao J, Lee S, Paul P, Qiao L, Taylor CJ, Toretsky JA, et al. Akt2 regulates metastatic potential in neuroblastoma. PLoS One. 2013;8(2):e56382. View Source
